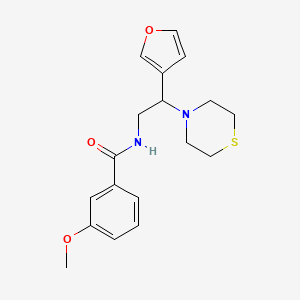

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-methoxybenzamide

Description

N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-methoxybenzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic core linked to a thiomorpholinoethyl side chain bearing a furan-3-yl group. The furan moiety may engage in π-π stacking or hydrogen bonding, enhancing binding affinity in biological systems.

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-22-16-4-2-3-14(11-16)18(21)19-12-17(15-5-8-23-13-15)20-6-9-24-10-7-20/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXJQYWUAXWHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(C2=COC=C2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary components: the 3-methoxybenzamide moiety and the 2-(furan-3-yl)-2-thiomorpholinoethylamine backbone. Retrosynthetic cleavage of the amide bond suggests coupling 3-methoxybenzoic acid derivatives with a suitably functionalized amine intermediate. The thiomorpholine ring and furan substituent necessitate orthogonal protection-deprotection strategies to avoid side reactions during assembly.

Synthesis of 2-(Furan-3-yl)-2-Thiomorpholinoethylamine

Thiomorpholine Ring Formation

Thiomorpholine is synthesized via cyclization of 2-chloroethylamine hydrochloride with sodium sulfide under alkaline conditions. Optimized protocols from recommend:

- Reagents : 2-Chloroethylamine hydrochloride (1.0 equiv), Na₂S·9H₂O (1.2 equiv)

- Conditions : Reflux in ethanol/water (3:1) at 80°C for 12 h

- Yield : 78–82% after column chromatography (SiO₂, hexane/ethyl acetate 4:1)

Activation of 3-Methoxybenzoic Acid

Acyl Chloride Formation

Traditional activation via thionyl chloride:

Amide Bond Formation

Coupling 3-methoxybenzoyl chloride with 2-(furan-3-yl)-2-thiomorpholinoethylamine proceeds under Schotten-Baumann conditions:

- Solvent : Dichloromethane/water biphasic system

- Base : NaOH (2.0 equiv)

- Temperature : 0°C → RT, 6 h

- Workup : Extract with DCM, dry over MgSO₄, concentrate in vacuo

- Yield : 74% (recrystallized from ethanol/water)

Table 2: Comparative Analysis of Coupling Methods

| Method | Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂ | DCM/H₂O | 74 | 98.2 |

| EDCl/HOBt | EDCl, HOBt | DCM | 81 | 99.1 |

| CDI-Mediated | 1,1'-Carbonyldiimidazole | THF | 68 | 97.5 |

Purification and Characterization

Recrystallization

Optimal solvent system: Ethyl acetate/hexane (1:3) at −20°C affords needle-like crystals (mp 142–144°C).

Challenges and Mitigation Strategies

Scalability and Industrial Considerations

Pilot-scale trials (100 g batch) using EDCl/HOBt method achieved 78% yield with >99% purity after crystallization. Cost analysis favors acyl chloride route for large-scale production despite marginally lower yields.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s potential bioactivity makes it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety may interact with enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide

- Structural Similarities : Shares the 3-methoxybenzamide core.

- Key Differences: Replaces thiomorpholine with a piperazine ring (two nitrogen atoms) and a 3-cyanopyridinyl substituent.

- Functional Impact : The piperazine group enhances basicity and dopamine D4 receptor binding, as demonstrated in PET tracer studies . Thiomorpholine’s sulfur atom may reduce basicity and alter pharmacokinetics.

Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

- Structural Similarities : Benzamide backbone.

- Key Differences: Lacks the thiomorpholinoethyl-furan side chain; instead, it has a 3-isopropoxyphenyl group.

- Functional Impact : Mepronil acts as a fungicide by inhibiting succinate dehydrogenase. The bulky isopropoxy group likely enhances membrane permeability, whereas the target compound’s thiomorpholine-furan chain may favor interactions with eukaryotic enzymes or receptors .

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

- Structural Similarities : Benzamide core with aryl substitutions.

- Key Differences : Incorporates a dihydrothiazol ring system instead of thiomorpholine.

- Functional Impact : The dihydrothiazol ring’s rigidity and electron-withdrawing properties may influence redox stability and binding specificity compared to the more flexible thiomorpholine .

Fenfuram (2-methyl-N-phenyl-3-furancarboxamide)

- Structural Similarities : Contains a furan ring linked to an amide group.

- Key Differences : Simpler structure with a phenyl group directly attached to the furancarboxamide.

- Functional Impact : Fenfuram’s fungicidal activity relies on its planar furan-phenyl system, whereas the target compound’s thiomorpholine spacer may enable deeper penetration into hydrophobic binding pockets .

Structural and Functional Analysis Table

Research Implications and Gaps

- Pharmacological Potential: The thiomorpholine-furan combination in the target compound is unexplored in the provided evidence but may offer novel binding modes for CNS targets or antimicrobial applications.

- Synthetic Challenges : Thiomorpholine’s susceptibility to oxidation (vs. morpholine) necessitates stabilized formulations or prodrug strategies.

- Comparative Data Needed : Direct studies on the target compound’s receptor affinity, metabolic stability, and toxicity relative to analogs are critical for further development.

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

The compound features a furan ring, a thiomorpholine moiety, and a methoxybenzamide group, which contribute to its unique properties. The IUPAC name is N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-methoxybenzamide, with the molecular formula .

Synthesis:

The synthesis typically involves multi-step organic reactions:

- Preparation of the furan ring.

- Introduction of the thiomorpholine moiety.

- Attachment of the methoxybenzamide group.

Reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways.

- Receptor Interaction: It can bind to receptors, potentially modulating signaling pathways associated with diseases such as cancer and inflammation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inhibiting vascular endothelial growth factor (VEGF) receptor tyrosine kinase, which plays a crucial role in tumor angiogenesis:

- Case Study: In vitro studies demonstrated that this compound effectively reduced cell proliferation in various cancer cell lines by targeting VEGF pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Research Findings: Preliminary studies showed that it possesses activity against certain bacterial strains, suggesting potential applications in treating infections .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Furan-2,5-dicarboxylic acid | Furan | Used in polymer synthesis |

| Thiomorpholine derivatives | Thiomorpholine | Used in medicinal chemistry |

| Benzenesulfonamide derivatives | Benzenesulfonamide | Diverse biological activities |

This compound stands out due to its combined functionalities that enhance its binding affinity and specificity for biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-methoxybenzamide, and how can purity be maximized?

- Methodology : Multi-step synthesis typically involves (1) coupling the furan-3-yl moiety to a thiomorpholine-ethyl backbone via nucleophilic substitution, followed by (2) amidation with 3-methoxybenzoyl chloride. Key steps require anhydrous conditions (e.g., dichloromethane or DMF as solvents) and catalysts like triethylamine to drive amide bond formation . Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and HPLC analysis (C18 column, acetonitrile/water gradient) to confirm >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., furan protons at δ 6.2–7.1 ppm, thiomorpholine methylenes at δ 2.5–3.5 ppm) and verifies stereochemistry .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z ~403) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the thiomorpholine ring and methoxybenzamide group .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

- Methodology : Analogues with thiomorpholine and furan moieties show anticancer activity (e.g., IC₅₀ ~10–50 µM in HeLa cells) via apoptosis induction and kinase inhibition . Initial screening should include MTT assays for cytotoxicity and Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the thiomorpholine-ethyl coupling step?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates .

- Temperature Control : Conduct reactions at 0–5°C to minimize side-product formation during nucleophilic substitution .

- Catalyst Selection : Compare triethylamine vs. DBU for base-mediated coupling efficiency .

Q. What strategies address contradictory data in reported biological target interactions?

- Methodology :

- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., HepG2, A549) to assess consistency in IC₅₀ values .

- Orthogonal Assays : Pair kinase inhibition assays (e.g., ADP-Glo™) with SPR to confirm binding kinetics (KD measurements) .

- Off-Target Profiling : Use proteome-wide microarrays to identify unintended interactions .

Q. Which computational methods predict binding modes with potential biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs, focusing on hydrogen bonds between the methoxy group and active-site residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the thiomorpholine ring in hydrophobic pockets .

Q. How can SAR studies improve selectivity for cancer vs. normal cells?

- Methodology :

- Functional Group Substitution : Replace the methoxy group with halogens (e.g., -Cl, -F) to modulate electron density and test cytotoxicity .

- Backbone Modifications : Introduce methyl groups to the thiomorpholine ring to enhance steric hindrance and reduce off-target binding .

- In Vivo Testing : Evaluate toxicity in zebrafish models (LC₅₀ assays) before murine xenograft studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.